3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid
Description
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3 and a carboxylic acid group at position 4. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry due to their electronic and steric properties. This compound is structurally related to intermediates used in β-lactam antibiotic synthesis, such as flucloxacillin precursors . However, its direct applications are less documented, with evidence suggesting it is a discontinued research product .
Properties
Molecular Formula |
C10H5ClFNO3 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) |
InChI Key |
FFYZJUWSXFGLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-chloro-6-fluoroaniline
- 5-methylisoxazole-4-carboxylic acid
Synthetic Route
The predominant method involves the formation of the isoxazole ring via cyclization of hydroxylamine derivatives of aromatic acids or aldehydes. The key steps include:
- Oxime Formation: 2-chloro-6-fluoroaniline reacts with 5-methylisoxazole-4-carboxylic acid to form an oxime intermediate.
- Chlorination & Cyclization: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates dehydration and cyclization, yielding the isoxazole ring with the phenyl substituents in the desired positions (supported by patent CN1535960A).
Reaction Conditions & Optimization
- Temperature: 60–80°C
- Reagent excess: PCl₅ or SOCl₂ in molar ratios optimized for high yield
- Solvent: Organic solvents like pyridine or dichloromethane
- Duration: 4–8 hours
- Yield: Approximately 76–97%, depending on the specific conditions and reagents used
Chlorination of Isoxazole Intermediates
Chlorination with PCl₅ or SOCl₂
Post ring formation, the key step involves chlorination at the 4-position of the isoxazole ring to introduce the carbonyl chloride group:
- Procedure: The intermediate is refluxed with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in inert solvents such as benzene, dichloromethane, or tetrahydrofuran.
- Reaction Conditions: Reflux at 80–150°C for 2–6 hours
- Outcome: Formation of the acyl chloride functional group, confirmed by IR (C=O stretch around 1770 cm⁻¹) and NMR spectroscopy.
Industrial Scale-Up
Continuous flow reactors with temperature and reagent addition control improve safety and yield, with reported yields exceeding 95%.
Multistep Synthesis via Chlorination of Aromatic Precursors
Starting from Chlorinated Aniline Derivatives
- Chlorination of 2-chloro-6-fluoroaniline to form chlorinated aromatic intermediates.
- Oxidation and subsequent cyclization with hydroxylamine derivatives.
Key Reactions
- Chlorination using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
- Cyclization with methylacetoacetate derivatives to form the isoxazole ring.
- Final acylation with phosphorus oxychloride to produce the acid chloride.
Reaction Optimization
- Use of excess chlorinating agents to ensure complete conversion.
- Maintaining anhydrous conditions to prevent hydrolysis.
- Reaction temperature control to minimize by-products.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate the formation of isoxazoles:
- Procedure: Reactants are irradiated at 100–150°C for 1–3 hours.
- Advantages: Shorter reaction times, higher yields (~95–98%), and cleaner products.
- Application: Suitable for laboratory scale and pilot production.
Alternative Solvent and Catalyst Systems
Research indicates that solvents such as ethyl acetate, toluene, or chlorobenzene, combined with catalysts like triethylamine or pyridine, can facilitate the synthesis with improved selectivity and safety (supported by patent EP0573883A1).
| Methodology | Solvent | Catalyst | Yield | Reaction Time | Notes |
|---|---|---|---|---|---|
| Conventional | Benzene | Triethylamine | 97.1% | 5 hours | Reflux, high purity |
| Microwave | Ethyl acetate | Pyridine | 95–98% | 1–2 hours | Accelerated process |
| Continuous flow | Dichloromethane | Tertiary amines | >95% | Variable | Industrial scalability |
Summary of Key Research Outcomes
| Parameter | Observation | Reference |
|---|---|---|
| Yield | Ranges from 76% to 97.1% | ,, |
| Reaction Temperature | 20°C to 150°C | ,, |
| Reaction Time | 1–10 hours | ,, |
| Purity | >99% (HPLC) | , |
Concluding Remarks
The synthesis of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid involves multi-step procedures emphasizing ring formation, chlorination, and functional group modifications. Modern methodologies incorporate microwave-assisted reactions, continuous flow processes, and optimized reagent systems to enhance yield, safety, and scalability. The choice of solvents, catalysts, and reaction conditions significantly influences the efficiency and purity of the final product, with industrial applications favoring processes that minimize waste and maximize safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is a chemical compound with the molecular formula . It has a molecular weight of 241.6 . This compound and its derivatives have applications in chemistry, biology, medicine, and industry.
Applications
- Chemistry 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is used as an intermediate in the synthesis of complex molecules. The synthesis of a series of 3‐aryl‐4‐dihydrooxazolyl‐5‐methyl trisubstituted isoxazoles has been reported using various benzaldehydes as a starting material .
- Biology 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is studied for its potential biological activity, including antimicrobial and herbicidal properties. Several compounds of natural and synthetic isoxazole scaffolds possess a broad spectrum of biological properties like fungicidal, antibacterial, anti‐inflammatory, antitubercular, antitumor, herbicidal, antifeedent, and antiviral activities .
- Medicine 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is investigated for potential therapeutic effects, particularly in the development of new drugs.
- Industry 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is utilized in the production of agrochemicals and pharmaceuticals.
- Flucloxacillin Production This compound is used in the production of flucloxacillin, a semisynthetic penicillin . As compared to benzylpenicillin, flucloxacillin is more effective in treating infections caused due to penicillinase-resistant staphylococci .
Chemical Reactions
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Structural Analogues and Isomers
a) 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Structure : Differs by the position of the carboxylic acid group (position 4 vs. 5) and the presence of a methyl group at position 5.
- Molecular Formula: C₁₁H₇ClFNO₃ (identical to the target compound but with different substituent arrangement).
- Key Properties: CAS No.: 3919-74-2; Molecular Weight: 255.63 g/mol . Applications: Intermediate in flucloxacillin synthesis; identified as "Flucloxacillin Impurity D" .
b) 3-(2-Chloro-6-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Structure : Partially saturated isoxazole ring (4,5-dihydro), reducing aromaticity.
- Molecular Formula: C₁₀H₇ClFNO₃; Molecular Weight: 257.62 g/mol .
- Key Properties: CAS No.: 712347-12-1; primarily used in R&D for antibiotic derivatization .
c) 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carbonitrile
- Structure : Replaces the carboxylic acid group with a nitrile (-CN).
- Molecular Formula : C₁₀H₄ClFN₂O; Molecular Weight : 234.61 g/mol .
- Key Properties :
Physicochemical and Pharmacological Comparisons
*Note: Exact data for the 5-carboxylic acid isomer is scarce due to its discontinued status .
Biological Activity
3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 255.63 g/mol. Its structure consists of an isoxazole ring with a chloro and a fluoro substituent on the phenyl ring, which enhances its biological interactions. The specific combination of these functional groups contributes to its reactivity and potential efficacy in various applications .
Biological Activity Overview
Research indicates that 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific pathways critical to microbial growth. It has shown potential against various bacterial strains, making it a candidate for further exploration in drug development .
- Herbicidal Effects : The presence of halogen substituents enhances the compound's interactions with biological systems, indicating its potential use in agrochemicals for controlling weed growth .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial properties of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid. For instance, it has demonstrated activity against key pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values indicate that this compound could be comparable to standard antibiotics in terms of efficacy .
| Pathogen | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| E. faecalis | 40 | Comparable to ceftriaxone |
| P. aeruginosa | 50 | Comparable to ceftriaxone |
| S. typhi | 45 | Comparable to ceftriaxone |
| K. pneumoniae | 30 | Comparable to ceftriaxone |
The mechanism by which 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid exerts its antimicrobial effects is not fully understood but is believed to involve inhibition of critical metabolic pathways in bacteria. Ongoing research aims to elucidate these mechanisms further .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested various isoxazole derivatives, including 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid, against resistant bacterial strains. The results indicated that this compound exhibited promising antibacterial activity, particularly against resistant strains that are difficult to treat with conventional antibiotics .
Case Study 2: Herbicidal Applications
Another study explored the herbicidal potential of this compound in agricultural settings. It was found to effectively inhibit the growth of common weeds, suggesting its utility as a selective herbicide. The study highlighted the importance of the chloro and fluoro substituents in enhancing herbicidal activity .
Future Directions
The unique structural features of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid position it as a valuable candidate for further research in both pharmaceutical and agricultural fields. Future studies are expected to focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound will be crucial for optimizing its use.
- Clinical Trials : Evaluating its safety and efficacy in human subjects will be essential for potential therapeutic applications.
- Development of Derivatives : Exploring modifications to enhance potency and reduce toxicity could lead to more effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
